1-Methyl-4-(3,3,3-trifluoropropyl)benzene
Overview
Description
Scientific Research Applications
Synthetic Chemistry and Materials Science :
- 1-Methyl-4-(3,3,3-trifluoropropyl)benzene derivatives are used in synthetic chemistry, particularly in the creation of novel materials with specific properties. For example, the synthesis of half-sandwich ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands shows the versatility of such compounds in creating complexes for catalytic oxidation and transfer hydrogenation (Saleem et al., 2013).
- The compound also finds application in the synthesis of fluorescent chemo-sensors, like 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, which shows high selectivity and remarkable fluorescence quenching for the detection of picric acid, demonstrating the molecule's potential in sensing technologies (Vishnoi et al., 2015).
Molecular Structure Analysis :
- Advanced molecular structure analysis techniques, like Density Functional Theory (DFT), are employed to study the molecular structural parameters, vibrational frequencies, and other critical properties of 1-Methyl-4-(3,3,3-trifluoropropyl)benzene derivatives. This research is vital in understanding the molecular behavior and designing compounds with desirable properties (Govindasamy & Gunasekaran, 2015).
Material Properties and Applications :
- Research is also directed towards understanding the material properties and potential applications of compounds related to 1-Methyl-4-(3,3,3-trifluoropropyl)benzene. For instance, the synthesis and characterization of Poly methyl(3,3,3-trifluoropropyl)siloxane, a material valued for its superior physical and chemical properties, demonstrate the importance of such compounds in material science (Feng-qiu, 2008).
- The molecule also serves as a precursor or a part of the synthesis process for creating complex structures and novel materials with applications ranging from catalysis to sensor technology.
Mechanism of Action
properties
IUPAC Name |
1-methyl-4-(3,3,3-trifluoropropyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-8-2-4-9(5-3-8)6-7-10(11,12)13/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHJMSLGDLXEPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273172 | |
Record name | 1-Methyl-4-(3,3,3-trifluoropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1099597-73-5 | |
Record name | 1-Methyl-4-(3,3,3-trifluoropropyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-(3,3,3-trifluoropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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